molecular formula C25H22N2O2S B2841617 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 687584-42-5

9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2841617
CAS No.: 687584-42-5
M. Wt: 414.52
InChI Key: AAEDMJJVGWGBIF-UHFFFAOYSA-N
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Description

9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that belongs to the class of benzoxadiazocines This compound is characterized by its unique structure, which includes a benzoxadiazocine core with various substituents such as methyl, phenyl, and benzoyl groups

Preparation Methods

The synthesis of 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine core.

    Introduction of Substituents:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions.

Scientific Research Applications

9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can be compared with other similar compounds, such as:

    Benzoxazoles: These compounds share a similar benzoxadiazocine core but differ in the substituents attached to the core.

    Thiazoles: Thiazoles have a similar heterocyclic structure but contain sulfur instead of oxygen.

    Indoles: Indoles have a similar bicyclic structure but differ in the arrangement of atoms.

The uniqueness of 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[731

Properties

IUPAC Name

(2-methylphenyl)-(9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-17-10-6-7-13-19(17)23(28)26-21-16-25(2,29-22-15-9-8-14-20(21)22)27(24(26)30)18-11-4-3-5-12-18/h3-15,21H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEDMJJVGWGBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3CC(N(C2=S)C4=CC=CC=C4)(OC5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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